Cas no 883550-05-8 (4-(1,4-Dioxa-8-azaspiro4.5dec-8-yl)-4-oxobutanoic Acid)

4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid is a specialized organic compound featuring a spirocyclic ketal-protected amine and a carboxylic acid functional group. Its unique structure, combining a rigid spiro framework with reactive termini, makes it a valuable intermediate in synthetic chemistry, particularly for the preparation of complex heterocycles and pharmaceutical building blocks. The ketal group enhances stability under basic conditions, while the acid moiety allows for further derivatization. This compound is particularly useful in peptide coupling reactions and as a precursor for bioactive molecules. Its balanced reactivity and structural versatility make it suitable for applications in medicinal chemistry and materials science.
4-(1,4-Dioxa-8-azaspiro4.5dec-8-yl)-4-oxobutanoic Acid structure
883550-05-8 structure
Product name:4-(1,4-Dioxa-8-azaspiro4.5dec-8-yl)-4-oxobutanoic Acid
CAS No:883550-05-8
MF:C11H17NO5
Molecular Weight:243.25638
MDL:MFCD06066452
CID:1074894

4-(1,4-Dioxa-8-azaspiro4.5dec-8-yl)-4-oxobutanoic Acid 化学的及び物理的性質

名前と識別子

    • 4-Oxo-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)butanoic acid
    • 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid
    • 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-4-oxobutanoic acid
    • 4-(1,4-Dioxa-8-azaspiro4.5dec-8-yl)-4-oxobutanoic Acid
    • MDL: MFCD06066452
    • インチ: InChI=1S/C11H17NO5/c13-9(1-2-10(14)15)12-5-3-11(4-6-12)16-7-8-17-11/h1-8H2,(H,14,15)
    • InChIKey: FYXUSCGIWKLIIR-UHFFFAOYSA-N
    • SMILES: O=C(O)CCC(N(CC1)CCC21OCCO2)=O

計算された属性

  • 精确分子量: 243.11100
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 17
  • 回転可能化学結合数: 4

じっけんとくせい

  • 密度みつど: 1.32
  • Boiling Point: 477.8°C at 760 mmHg
  • フラッシュポイント: 242.8°C
  • Refractive Index: 1.543
  • PSA: 76.07000
  • LogP: 0.15460

4-(1,4-Dioxa-8-azaspiro4.5dec-8-yl)-4-oxobutanoic Acid Security Information

  • HazardClass:IRRITANT
  • 储存条件:(BD173185)

4-(1,4-Dioxa-8-azaspiro4.5dec-8-yl)-4-oxobutanoic Acid 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-(1,4-Dioxa-8-azaspiro4.5dec-8-yl)-4-oxobutanoic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
B416393-50mg
4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic Acid
883550-05-8
50mg
$ 50.00 2022-06-07
Chemenu
CM217981-1g
4-Oxo-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)butanoic acid
883550-05-8 95%
1g
$67 2023-02-16
A2B Chem LLC
AD85023-1g
4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid
883550-05-8 95%
1g
$61.00 2024-04-19
1PlusChem
1P0089PB-1g
4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid
883550-05-8 95%
1g
$61.00 2025-02-22
Chemenu
CM217981-5g
4-Oxo-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)butanoic acid
883550-05-8 95%
5g
$193 2023-02-16
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D876790-1g
4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid
883550-05-8 95%
1g
¥604.80 2022-01-10
TRC
B416393-100mg
4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic Acid
883550-05-8
100mg
$ 65.00 2022-06-07
Chemenu
CM217981-5g
4-Oxo-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)butanoic acid
883550-05-8 95%
5g
$471 2021-08-04
TRC
B416393-500mg
4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic Acid
883550-05-8
500mg
$ 80.00 2022-06-07
eNovation Chemicals LLC
Y1244357-5g
4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid
883550-05-8 95%
5g
$355 2023-05-17

4-(1,4-Dioxa-8-azaspiro4.5dec-8-yl)-4-oxobutanoic Acid 関連文献

4-(1,4-Dioxa-8-azaspiro4.5dec-8-yl)-4-oxobutanoic Acidに関する追加情報

Introduction to 4-(1,4-Dioxa-8-azaspiro4.5dec-8-yl)-4-oxobutanoic Acid (CAS No. 883550-05-8)

4-(1,4-Dioxa-8-azaspiro4.5dec-8-yl)-4-oxobutanoic Acid, identified by the chemical compound code CAS No. 883550-05-8, is a specialized organic molecule that has garnered significant attention in the field of medicinal chemistry and bioorganic synthesis. This compound belongs to a class of spirocyclic derivatives featuring a unique structural motif that combines an azaspirane core with an acetoxylic functionality. The presence of both oxygenated and nitrogen-containing heterocycles in its molecular framework imparts distinct physicochemical properties, making it a promising candidate for further exploration in drug discovery and material science applications.

The structural complexity of 4-(1,4-Dioxa-8-azaspiro4.5dec-8-yl)-4-oxobutanoic Acid arises from its spirocyclic arrangement, where two cyclic structures are connected at a single atom. In this case, the spiro center links a seven-membered azaspirane ring—a derivative of azabicyclo[3.2.1]heptane—with a five-membered lactone ring derived from butanoic acid. This configuration introduces rigidity to the molecule, which can be advantageous in terms of binding affinity and metabolic stability when designed as a pharmacophore.

The 1,4-Dioxa moiety within the name refers to the presence of two oxygen atoms adjacent to each other in the azaspiro framework, forming an epoxide-like structure that may influence reactivity and conformational preferences. This oxygen-rich environment could serve as a site for further functionalization or interaction with biological targets, such as enzymes or receptors, which often rely on hydrogen bonding and hydrophobic interactions for specificity.

4-Oxobutanoic Acid, another key component of the compound's name, introduces an α-keto acid functionality (C=O-COOH) into the molecular structure. This group is well-known for its role in various biochemical pathways and has been extensively utilized in medicinal chemistry due to its ability to participate in condensation reactions, Michael additions, and other transformations that facilitate drug molecule synthesis. The combination of this acetoxylic moiety with the spirocyclic azaspirane core creates a versatile scaffold that may exhibit both metabolic stability and reactivity suitable for derivatization.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of complex molecules like 4-(1,4-Dioxa-8-azaspiro4.5dec-8-yl)-4-oxobutanoic Acid with greater accuracy. Molecular docking studies have suggested that this compound could interact with enzymes involved in inflammation and oxidative stress pathways, making it a potential lead for developing novel therapeutic agents targeting chronic diseases such as arthritis or neurodegenerative disorders. The rigid spirocyclic core may enhance binding affinity by reducing conformational entropy during receptor interactions.

In addition to its pharmaceutical potential, the unique structural features of CAS No. 883550-05-8 have also drawn interest from materials scientists exploring advanced polymers and functional materials. The spirocyclic architecture can impart unusual mechanical properties or optical characteristics when incorporated into polymer backbones, leading to innovations in areas like biodegradable plastics or liquid crystal displays.

The synthesis of 4-(1,4-Dioxa-8-azaspiro4.5dec-8-yl)-4-oxobutanoic Acid presents both challenges and opportunities for synthetic chemists. The spirocyclic connection between the azaspirane and lactone rings requires precise control over reaction conditions to achieve high yields and minimal side products. However, recent reports highlight novel catalytic approaches that have improved the efficiency of such transformations, opening doors for scalable production methods.

One particularly noteworthy aspect of this compound is its potential role as an intermediate in the synthesis of more complex bioactive molecules. Researchers have demonstrated its utility in constructing hybrid scaffolds that combine features from multiple pharmacophores, enhancing both potency and selectivity in drug design. Such strategies are increasingly important as drug resistance emerges and demand for tailored therapeutics grows.

The pharmacokinetic profile of CAS No. 883550-05-8 remains under investigation but preliminary studies suggest favorable properties such as moderate solubility in aqueous media and resistance to rapid metabolism by cytochrome P450 enzymes. These characteristics could translate into improved bioavailability compared to simpler analogs with similar functionalities but without the spirocyclic core.

In conclusion,4-(1,4-Dioxa-8-azaspiro4.5dec-8-ylyl)-4 oxobutanoic Acid (CAS No 883550 05 8) represents an intriguing molecule with diverse applications spanning medicinal chemistry material science and beyond Its unique structural features offer opportunities for innovation while presenting challenges worthy of synthetic exploration As research continues this compound may emerge as a valuable building block or lead compound for future developments

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